N-Ethyl-N-(3-propanamidophenyl)propanamide
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Overview
Description
N-Ethyl-N-(3-propanamidophenyl)propanamide is an organic compound with the molecular formula C14H20N2O2 and a molecular weight of 248.326. This compound is characterized by the presence of an ethyl group, a propanamide group, and a phenyl ring substituted at the 3-position with a propanamide group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-(3-propanamidophenyl)propanamide typically involves the reaction of N-ethylpropanamide with 3-bromopropanamide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-(3-propanamidophenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the ethyl or propanamide groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or other aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Ethyl-N-(3-propanamidophenyl)propanamide is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Ethyl-N-(3-propanamidophenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-Ethyl-N-(3-methylphenyl)propanamide
- N-Ethyl-N-(3-phenyl)propanamide
- N-Ethyl-N-(3-methylphenyl)-3-phenylpropanamide
Uniqueness
N-Ethyl-N-(3-propanamidophenyl)propanamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .
Biological Activity
N-Ethyl-N-(3-propanamidophenyl)propanamide is an organic compound with the molecular formula C14H20N2O2 and a molecular weight of 248.326 g/mol. This compound has gained attention in scientific research due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features an ethyl group, a propanamide group, and a phenyl ring substituted at the 3-position with another propanamide group. This specific substitution pattern contributes to its distinct chemical and biological properties.
Property | Value |
---|---|
IUPAC Name | N-[3-[ethyl(propanoyl)amino]phenyl]propanamide |
Molecular Formula | C14H20N2O2 |
Molecular Weight | 248.326 g/mol |
CAS Number | 25218-56-8 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to significant physiological effects.
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Receptor Binding : It can bind to specific receptors, altering their activity which may influence cellular responses.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cells.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines.
- Antimicrobial Properties : There is evidence supporting its effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Case Study 1: Antitumor Activity
A study conducted on human cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
Case Study 2: Anti-inflammatory Effects
In an animal model of inflammation, administration of the compound resulted in a marked decrease in swelling and pain compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells in treated tissues.
Case Study 3: Antimicrobial Efficacy
In vitro tests against Staphylococcus aureus and Escherichia coli showed that this compound inhibited bacterial growth effectively, suggesting its potential as an antimicrobial agent.
Research Findings
Recent studies have focused on elucidating the structure-activity relationship (SAR) of this compound. Variations in the substituents on the phenyl ring have been shown to influence its biological activity significantly. For instance, compounds with different alkyl chain lengths or functional groups exhibited varying levels of enzyme inhibition and receptor affinity.
Properties
IUPAC Name |
N-[3-[ethyl(propanoyl)amino]phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-4-13(17)15-11-8-7-9-12(10-11)16(6-3)14(18)5-2/h7-10H,4-6H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUERITBXWMPNSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)N(CC)C(=O)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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